Engineering ATAD2 Inhibitors: The Structural and Synthetic Role of N-cyclohexyl-4-methyl-3-nitrobenzamide
Engineering ATAD2 Inhibitors: The Structural and Synthetic Role of N-cyclohexyl-4-methyl-3-nitrobenzamide
Executive Summary
N-cyclohexyl-4-methyl-3-nitrobenzamide (CAS: 329940-33-2) is a highly specialized synthetic intermediate utilized in the development of targeted epigenetic therapies. Specifically, it serves as a critical structural building block in fragment-based drug design (FBDD) aimed at inhibiting the ATPase family AAA domain-containing protein 2 (ATAD2)[1]. ATAD2 is an oncogenic epigenetic reader overexpressed in Triple-Negative Breast Cancer (TNBC). Its bromodomain is a high-value, albeit notoriously difficult, therapeutic target due to its shallow and highly polar binding pocket[1][2]. This whitepaper details the mechanistic rationale, physicochemical profile, and self-validating synthetic workflows for utilizing this compound in advanced drug discovery.
Structural Rationale in Fragment-Based Drug Design
The architecture of N-cyclohexyl-4-methyl-3-nitrobenzamide is meticulously designed to mimic the natural acetyl-lysine (Kac) substrate of the ATAD2 bromodomain while providing synthetic versatility for downstream scaffold growth[1]:
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Amide Carbonyl (H-Bond Acceptor): Acts as the primary anchor, forming an essential hydrogen bond with the rigidly conserved Asn1064 residue in the ATAD2 active site[1].
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4-Methyl Group (Hydrophobic Anchor): Slots into a small hydrophobic pocket near the active center, directly mimicking the methyl group of the acetylated lysine substrate to optimize ligand efficiency[1].
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N-Cyclohexyl Substitution (Steric Bulk): The cyclohexyl ring extends into the solvent-accessible area (and atypical ZA loop regions), significantly enhancing binding affinity through the favorable entropic displacement of water molecules[1].
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3-Nitro Group (Synthetic Handle): While not a final pharmacophore, the nitro group is strategically positioned to be reduced to an amine. This facilitates downstream Buchwald-Hartwig or amide coupling with a theophylline core to complete the mature inhibitor[1][3].
Caption: Mechanistic rationale mapping the compound's functional groups to ATAD2 binding interactions.
Physicochemical & Quantitative Profiling
To ensure rigorous quality control during synthesis, the following physicochemical and spectral parameters are used to validate the integrity of the N-cyclohexyl-4-methyl-3-nitrobenzamide intermediate (designated as Compound 17h in literature)[1].
| Parameter | Value / Description |
| Chemical Name | N-cyclohexyl-4-methyl-3-nitrobenzamide |
| CAS Number | 329940-33-2 |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.31 g/mol |
| Physical Appearance | Light yellow solid |
| Typical Synthetic Yield | ~86% |
| ¹H-NMR (400 MHz, CDCl₃) Validation | δ 8.30 (1H, s), 7.94 (1H, d, J=7.9Hz), 7.42 (1H, d, J=7.9Hz), 6.12 (1H, d, J=6.7Hz, NH), 3.97 (1H, m), 2.04−2.02 (2H, br) |
Experimental Workflow: Synthesis & Scaffold Growth
The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzamide and its subsequent conversion into a mature ATAD2 inhibitor requires a highly controlled, self-validating protocol[1].
Protocol 1: Synthesis of the Benzamide Core
Objective: Form an amide bond between 4-methyl-3-nitrobenzoic acid and cyclohexylamine. Causality & Validation: Direct coupling agents (e.g., EDC/HOBt) often suffer from poor kinetics with sterically hindered primary amines like cyclohexylamine. Therefore, generating a highly reactive acyl chloride intermediate is the preferred scalable method.
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Acid Activation: Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the system to 0°C and add oxalyl chloride (1.2 eq) dropwise.
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Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent.
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In-Process Control: Vigorous gas evolution (CO and CO₂) serves as a visual confirmation of acyl chloride formation.
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Concentration: Stir at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to prevent competitive side reactions in the subsequent amidation step.
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Amidation: Redissolve the crude acyl chloride in anhydrous DCM at 0°C. Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).
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Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of cyclohexylamine, thereby maintaining its nucleophilicity.
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Workup (Self-Validation): Quench the reaction with H₂O. Extract with DCM. Wash the organic layer sequentially with 1N HCl (to selectively remove unreacted cyclohexylamine and TEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel column chromatography (Hexane/Ethyl Acetate) to afford the product as a light yellow solid[1].
Protocol 2: Downstream Scaffold Growth
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Nitro Reduction: Dissolve the purified N-cyclohexyl-4-methyl-3-nitrobenzamide in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature.
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Causality: Pd/C-catalyzed hydrogenation provides a clean, quantitative reduction of the nitro group to an aniline without risking the cleavage of the newly formed amide bond.
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Filtration: Filter the crude mixture through a Celite pad.
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Causality: Celite safely traps the pyrophoric Pd/C catalyst, preventing heavy metal contamination which would otherwise skew downstream biological cellular assays.
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Scaffold Coupling: React the resulting 3-amino-N-cyclohexyl-4-methylbenzamide with a functionalized theophylline derivative to construct the final ATAD2 inhibitor[1][3].
Caption: Synthetic workflow from starting materials to the final ATAD2 inhibitor via the 17h intermediate.
Biological Evaluation & SAR Translation
The fragment-based growth from the N-cyclohexyl-benzamide scaffold yields highly potent inhibitors. By utilizing the framework of N-cyclohexyl-4-methyl-3-nitrobenzamide and optimizing the 4-position (e.g., substituting the methyl group for a methoxy group to yield Compound 19f), researchers have achieved remarkable anti-cancer efficacy in TNBC models (BT-549 cells)[1][2].
Quantitative Structure-Activity Relationship (SAR) Data:
| Compound Stage | R-Group Modifications | ATAD2 Inhibition (IC₅₀, μM) | BT-549 Proliferation (IC₅₀, μM) |
| Lead Fragment | Theophylline Core Only | > 100 | N/A |
| Derivative 19d | Cyclopentyl (N-sub) | 5.13 | N/A |
| Derivative 19e | Methyl (Derived from 17h) | ~1.71 | N/A |
| Derivative 19f | Methoxy (Optimized 4-position) | 0.27 | 5.43 |
Biological Impact: The transition from a cyclopentyl to a cyclohexyl/methyl configuration, and ultimately to the methoxy derivative (19f), demonstrates that precise volumetric filling of the ATAD2 hydrophobic pocket is required to successfully disrupt c-Myc activation, induce apoptosis, and inhibit cellular migration in TNBC[1][4].
References
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Yao D, You J, Yang X, Zhang J, Yao X. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2242601.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13605481, N-cyclohexyl-4-methyl-3-nitrobenzamide. PubChem. 2026.
Sources
- 1. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
